3-BENZAMIDOPHENYL 4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXYLATE
Overview
Description
3-Benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a benzamide group, a piperidine sulfonyl group, and a thiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Group: This can be achieved by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Piperidine Sulfonyl Group: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.
Formation of the Thiophene Carboxylate Group: This involves the reaction of thiophene with a carboxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide and carboxylate moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzamidophenyl 1-(ethanesulfonyl)piperidine-4-carboxylate
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-Benzamidophenyl 4-(piperidine-1-sulfonyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, distinguishes it from many other similar compounds, providing unique electronic properties and reactivity.
Properties
IUPAC Name |
(3-benzamidophenyl) 4-piperidin-1-ylsulfonylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c26-22(17-8-3-1-4-9-17)24-18-10-7-11-19(14-18)30-23(27)21-15-20(16-31-21)32(28,29)25-12-5-2-6-13-25/h1,3-4,7-11,14-16H,2,5-6,12-13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFZJFAFADYJNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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